Morpholine-2-carbonitrile 4-methylbenzenesulfonate Morpholine-2-carbonitrile 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 1820717-22-3
VCID: VC3102845
InChI: InChI=1S/C7H8O3S.C5H8N2O/c1-6-2-4-7(5-3-6)11(8,9)10;6-3-5-4-7-1-2-8-5/h2-5H,1H3,(H,8,9,10);5,7H,1-2,4H2
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(CN1)C#N
Molecular Formula: C12H16N2O4S
Molecular Weight: 284.33 g/mol

Morpholine-2-carbonitrile 4-methylbenzenesulfonate

CAS No.: 1820717-22-3

Cat. No.: VC3102845

Molecular Formula: C12H16N2O4S

Molecular Weight: 284.33 g/mol

* For research use only. Not for human or veterinary use.

Morpholine-2-carbonitrile 4-methylbenzenesulfonate - 1820717-22-3

Specification

CAS No. 1820717-22-3
Molecular Formula C12H16N2O4S
Molecular Weight 284.33 g/mol
IUPAC Name 4-methylbenzenesulfonic acid;morpholine-2-carbonitrile
Standard InChI InChI=1S/C7H8O3S.C5H8N2O/c1-6-2-4-7(5-3-6)11(8,9)10;6-3-5-4-7-1-2-8-5/h2-5H,1H3,(H,8,9,10);5,7H,1-2,4H2
Standard InChI Key ITGYILYLRHEVAV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(CN1)C#N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(CN1)C#N

Introduction

Morpholine-2-carbonitrile 4-methylbenzenesulfonate is a heterocyclic organic compound that integrates a morpholine ring structure with a carbonitrile functional group and a sulfonate moiety. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The sulfonate group enhances the solubility and reactivity of the compound, making it suitable for various synthetic pathways.

Synthesis Methods

The synthesis of Morpholine-2-carbonitrile 4-methylbenzenesulfonate typically involves nucleophilic substitution reactions or coupling reactions. A common method involves the reaction of morpholine with a suitable carbonitrile precursor, followed by sulfonation using 4-methylbenzenesulfonyl chloride.

Applications

This compound serves as a building block for synthesizing pharmaceuticals targeting various biological pathways and has applications in material science. It is particularly useful in the synthesis of heterocyclic compounds, such as thiazoles and their derivatives, which are valuable in medicinal chemistry and materials science.

Analytical Techniques

Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to characterize this compound.

Research Findings and Data

PropertyDescription
Molecular FormulaC12H16N2O4S
Molecular WeightApproximately 284.33 g/mol
Synthesis MethodsNucleophilic substitution or coupling reactions
ApplicationsMedicinal chemistry and material science
Analytical TechniquesIR, NMR, MS

Detailed Research Findings

  • Reactivity: The reactivity of Morpholine-2-carbonitrile 4-methylbenzenesulfonate is influenced by the electron-withdrawing nature of the carbonitrile and sulfonate groups, which can stabilize intermediates during reactions.

  • Kinetic Studies: Reaction rates are influenced by solvent polarity and temperature, affecting nucleophilicity and electrophilicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator